molecular formula C12H18ClN3 B3072454 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine CAS No. 1016745-43-9

1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine

Cat. No. B3072454
CAS RN: 1016745-43-9
M. Wt: 239.74 g/mol
InChI Key: KKMXNCSANLDBQL-UHFFFAOYSA-N
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Description

The compound “1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine” is a derivative of the class of compounds known as neonicotinoids . Neonicotinoids are a class of neuro-active insecticides modeled after nicotine . They are widely used in agriculture due to their high efficiency, low toxicity, and broad-spectrum of activity .

Scientific Research Applications

Neurological Research

  • Improving Cognitive Function : A study by Zhang Hong-ying (2012) found that certain derivatives of piperazine, similar in structure to 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine, improved learning and memory in mice. This suggests potential applications in cognitive enhancement or treatment of memory disorders (Zhang Hong-ying, 2012).

Chemical Structure and Properties

  • Structural Characterization : Research by Karczmarzyk and Malinka (2008) on similar isothiazolopyridines provides insights into the molecular structure and interactions, which are relevant for understanding the properties of this compound (Karczmarzyk & Malinka, 2008).

Synthesis and Derivatives

  • Synthesis of Heterocyclic Compounds : Ju Xiu-lian (2008) reported the synthesis of new heterocyclic compounds using a precursor similar to this compound, which can have various applications in chemical research (Ju Xiu-lian, 2008).

Biological Studies

  • Antibacterial and Insecticidal Activities : Holla et al. (2006) synthesized derivatives containing a moiety similar to this compound and tested them for antibacterial and insecticidal properties, suggesting potential in pest control and antimicrobial applications (Holla et al., 2006).
  • Insecticidal Properties and Structure-Activity Relationship : Studies like that by Samaritoni et al. (2003) on dihydropiperazine neonicotinoid compounds, which share structural similarities with this compound, demonstrate its potential application in developing new insecticides (Samaritoni et al., 2003).

Soil and Environmental Applications

  • Herbicide Runoff Studies : Mickelson et al. (1998) researched the runoff effects of chemicals structurally related to this compound, highlighting its relevance in studying environmental impacts of agricultural chemicals (Mickelson et al., 1998).

properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMXNCSANLDBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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